molecular formula C8H16NO4PS2 B094309 Morphothion CAS No. 144-41-2

Morphothion

Cat. No. B094309
Key on ui cas rn: 144-41-2
M. Wt: 285.3 g/mol
InChI Key: NTHGWXIWFHGPLK-UHFFFAOYSA-N
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Patent
US04742056

Procedure details

dimethoate; malathion; morphothion and formothion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN[C:3]([CH2:5]SP(OC)(OC)=S)=O.CCO[C:16]([CH2:18][CH:19]([S:25][P:26]([O:30][CH3:31])([O:28][CH3:29])=[S:27])[C:20]([O:22][CH2:23][CH3:24])=[O:21])=O.COP(S[CH2:39][C:40](N1CCOCC1)=O)(OC)=S.CN(C(CSP(OC)(OC)=S)=O)C=O>>[CH3:24][CH2:23][O:22][C:20]([CH:19]([S:25][P:26]([O:28][CH3:29])([O:30][CH3:31])=[S:27])[C:18]1[CH:16]=[CH:39][CH:40]=[CH:5][CH:3]=1)=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)CSP(=S)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(=S)(OC)SCC(=O)N1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C(=O)CSP(=S)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCOC(=O)C(C=1C=CC=CC1)SP(=S)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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